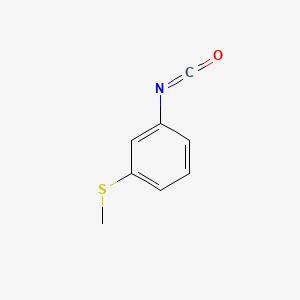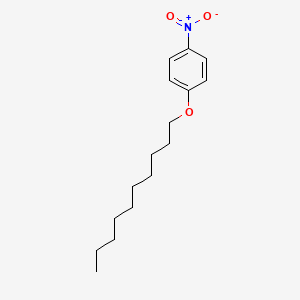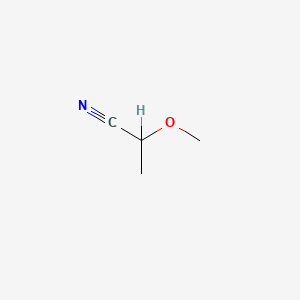
Isotiocianato de hexadecilo
Descripción general
Descripción
Hexadecyl isothiocyanate is an organic compound with the molecular formula C17H33NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its long alkyl chain, which imparts unique physical and chemical properties. Hexadecyl isothiocyanate is used in various scientific and industrial applications due to its reactivity and biological activity.
Aplicaciones Científicas De Investigación
Hexadecyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Investigated for its antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain bacteria and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its bioactivity. It is being studied for its ability to modulate biological pathways involved in inflammation and cell proliferation.
Industry: Used in the production of specialty chemicals, surfactants, and as a reagent in analytical chemistry.
Mecanismo De Acción
Target of Action
Isothiocyanates, including Hexadecyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The mode of action of Hexadecyl isothiocyanate involves its interaction with these targets, leading to various changes in cellular processes. For instance, it has been shown that isothiocyanates can modulate the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, and induce apoptosis .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are derived from the enzymatic hydrolysis of glucosinolates (GSLs), a process that can yield a variety of products including thiocyanates and nitriles, depending on physiological conditions such as pH and the presence of certain cofactors . The most potent among such products are the isothiocyanates, which are formed at neutral pH .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of the compound.
Result of Action
The result of Hexadecyl isothiocyanate’s action at the molecular and cellular level includes the induction of apoptosis, modulation of cell cycle regulators, and the activation of antioxidant response proteins . These effects contribute to its antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action of Hexadecyl isothiocyanate can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis of glucosinolates and the formation of isothiocyanates . Additionally, the presence of certain cofactors can also influence the formation of isothiocyanates
Análisis Bioquímico
Biochemical Properties
Hexadecyl isothiocyanate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of cytochrome P450 enzymes, which are essential for the metabolism of many xenobiotics and endogenous compounds . Additionally, hexadecyl isothiocyanate has been shown to induce the expression of phase II detoxification enzymes, such as glutathione S-transferases, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . This interaction enhances the cellular antioxidant response and provides protection against oxidative stress.
Cellular Effects
Hexadecyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . In particular, hexadecyl isothiocyanate modulates cell signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, leading to the suppression of pro-inflammatory cytokines and the inhibition of tumor growth . Furthermore, hexadecyl isothiocyanate influences gene expression by upregulating the expression of genes involved in antioxidant defense and downregulating those associated with inflammation and cell proliferation .
Molecular Mechanism
The molecular mechanism of hexadecyl isothiocyanate involves several key interactions at the molecular level. Hexadecyl isothiocyanate binds covalently to cysteine residues in proteins, leading to the modification of their structure and function . This binding results in the inhibition of enzyme activity, such as the inhibition of histone deacetylases, which play a role in regulating gene expression . Additionally, hexadecyl isothiocyanate activates the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent activation of antioxidant response element (ARE)-driven gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexadecyl isothiocyanate have been observed to change over time. Hexadecyl isothiocyanate is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods . Long-term exposure to hexadecyl isothiocyanate has been shown to result in sustained activation of the Nrf2 pathway and prolonged antioxidant effects
Dosage Effects in Animal Models
The effects of hexadecyl isothiocyanate vary with different dosages in animal models. At low to moderate doses, hexadecyl isothiocyanate has been found to exert protective effects against oxidative stress and inflammation . At high doses, hexadecyl isothiocyanate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive inhibition of cytochrome P450 enzymes and the disruption of normal cellular metabolism. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of hexadecyl isothiocyanate.
Metabolic Pathways
Hexadecyl isothiocyanate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. One of the key pathways is the mercapturic acid pathway, where hexadecyl isothiocyanate conjugates with glutathione to form a glutathione conjugate . This conjugate is then further metabolized by enzymatic degradation and N-acetylation, leading to its excretion in urine and bile . Additionally, hexadecyl isothiocyanate can modulate metabolic flux by inhibiting cytochrome P450 enzymes, thereby affecting the metabolism of other compounds and altering metabolite levels .
Transport and Distribution
Hexadecyl isothiocyanate is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Once inside the cell, hexadecyl isothiocyanate can interact with transporters and binding proteins, such as albumin, which facilitate its distribution to different cellular compartments . The localization and accumulation of hexadecyl isothiocyanate within specific tissues and organs are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of hexadecyl isothiocyanate plays a crucial role in its activity and function. Hexadecyl isothiocyanate has been found to localize primarily in the cytoplasm and the endoplasmic reticulum . This localization is facilitated by its lipophilic nature and the presence of targeting signals that direct it to specific compartments . Additionally, hexadecyl isothiocyanate can undergo post-translational modifications, such as phosphorylation and ubiquitination, which further influence its subcellular distribution and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of hexadecylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine being converted to the corresponding isothiocyanate in the presence of a base such as pyridine. Another method involves the use of carbon disulfide and an alkyl halide, followed by treatment with a base to form the isothiocyanate.
Industrial Production Methods: In industrial settings, hexadecyl isothiocyanate is often produced using large-scale batch reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yields and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can add to double bonds in alkenes to form thiirane derivatives.
Oxidation Reactions: It can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a base or catalyst.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Thiirane Derivatives: Formed from the addition to alkenes.
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Benzyl Isothiocyanate: Studied for its anticancer properties and found in cruciferous vegetables.
Uniqueness of Hexadecyl Isothiocyanate:
Long Alkyl Chain: Provides unique physical properties such as increased hydrophobicity and the ability to form micelles in aqueous solutions.
Versatility: Used in a wide range of applications from organic synthesis to biological research.
Hexadecyl isothiocyanate stands out due to its combination of chemical reactivity and biological activity, making it a valuable compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
1-isothiocyanatohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULJVSOVKADRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196091 | |
| Record name | Hexadecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-87-3 | |
| Record name | Hexadecane, 1-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)










